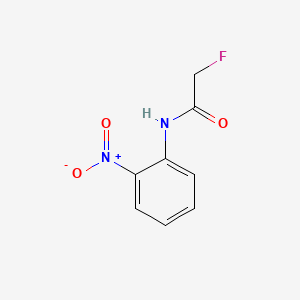

2-Fluoro-2'-nitroacetanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-2’-nitroacetanilide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . It is characterized by the presence of both electron-donating (–NH2) and electron-withdrawing (–NO2) groups, which enhance its dipole moments through inductive and resonance effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-nitroacetanilide typically involves the nitration of acetanilide derivatives. One common method includes the reaction of acetanilide with nitric acid and sulfuric acid, which favors para substitution . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which predominantly results in ortho substitution . The reaction conditions often require careful control of temperature and solvent to achieve the desired product.

Industrial Production Methods: Industrial production of 2-Fluoro-2’-nitroacetanilide may involve large-scale nitration processes using similar reagents and conditions as those used in laboratory synthesis. The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2’-nitroacetanilide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nitrating agents like nitric acid and sulfuric acid, and halogenating agents like chlorine or bromine, are frequently employed.

Major Products:

Oxidation: Conversion to nitroaniline derivatives.

Reduction: Formation of fluoroaniline derivatives.

Substitution: Various substituted nitroacetanilides depending on the reagents used.

Scientific Research Applications

2-Fluoro-2’-nitroacetanilide has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-nitroacetanilide involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The nitro group, in particular, plays a crucial role in its electrophilic substitution reactions .

Comparison with Similar Compounds

- 4-Fluoro-2-nitroacetanilide

- 2-Nitroacetanilide

- 4-Nitroacetanilide

Comparison: 2-Fluoro-2’-nitroacetanilide is unique due to the presence of the fluorine atom, which significantly influences its chemical properties and reactivity. Compared to other nitroacetanilides, the fluorine substituent enhances the compound’s dipole moment and affects its interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

2-Fluoro-2'-nitroacetanilide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 104-04-1 |

| Molecular Formula | C8H8F N2O3 |

| Molecular Weight | 198.16 g/mol |

| Melting Point | 87°C - 89°C |

The molecular structure of this compound includes a fluorine atom and a nitro group attached to the acetanilide backbone, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, in vitro assays have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving the MCF-7 breast cancer cell line, compounds with similar structural characteristics showed promising results:

| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

The IC50 value for these compounds was found to be approximately 8.47±0.18 M, indicating potent cytotoxic effects against cancer cells .

The mechanism through which this compound exerts its biological effects may involve the inhibition of angiogenesis and interference with cellular signaling pathways critical for tumor growth and survival. Studies suggest that these compounds can bind effectively to matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components and are often upregulated in tumors.

Toxicological Profile

The safety profile of this compound has also been assessed, revealing potential irritant effects:

- Skin Irritation: Causes skin irritation.

- Eye Irritation: Causes serious eye irritation.

- Respiratory Effects: May cause respiratory irritation.

These findings highlight the importance of handling this compound with care in laboratory settings .

Properties

CAS No. |

3435-75-4 |

|---|---|

Molecular Formula |

C8H7FN2O3 |

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-N-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) |

InChI Key |

BUYNRSGTYSUEGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CF)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.